molecular formula C29H52N4O2S B403564 8-(heptylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 369608-65-1

8-(heptylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B403564
CAS No.: 369608-65-1
M. Wt: 520.8g/mol
InChI Key: YRRVZTCQTDAWQK-UHFFFAOYSA-N
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Description

8-(heptylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a heptylsulfanyl group, a hexadecyl chain, and a methyl group attached to a purine core. The purine core is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(heptylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable pyrimidine derivative and an imidazole derivative under acidic or basic conditions.

    Introduction of the Heptylsulfanyl Group: The heptylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a heptylthiol reacts with a halogenated purine intermediate.

    Attachment of the Hexadecyl Chain: The hexadecyl chain can be attached through a Friedel-Crafts alkylation reaction, using a hexadecyl halide and a Lewis acid catalyst.

    Methylation: The final step involves the methylation of the purine core, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(heptylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the heptylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the purine core or the sulfur atom using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hexadecyl chain or the methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, nucleophiles like thiols or amines, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives, thiols.

    Substitution: Alkylated or functionalized purine derivatives.

Scientific Research Applications

8-(heptylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(heptylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes involved in purine metabolism, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors, leading to changes in cellular signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

8-(heptylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.

    Allopurinol: A purine analog used in the treatment of gout by inhibiting xanthine oxidase.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the heptylsulfanyl and hexadecyl groups, which confer distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

8-heptylsulfanyl-7-hexadecyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52N4O2S/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-21-23-33-25-26(32(3)28(35)31-27(25)34)30-29(33)36-24-22-20-9-7-5-2/h4-24H2,1-3H3,(H,31,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRVZTCQTDAWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCCCCCC)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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